molecular formula C10H11Cl2N5 B14074392 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine CAS No. 101850-43-5

2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine

Katalognummer: B14074392
CAS-Nummer: 101850-43-5
Molekulargewicht: 272.13 g/mol
InChI-Schlüssel: UOPRPCBCBQMLEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimido[5,4-d]pyrimidines, which are bicyclic systems containing two fused six-membered rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the condensation of 2,8-dichloropyrimidine with N,N-diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with primary amines can yield N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine derivatives, while oxidation can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine is unique due to the presence of both chlorine atoms and N,N-diethyl groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

101850-43-5

Molekularformel

C10H11Cl2N5

Molekulargewicht

272.13 g/mol

IUPAC-Name

2,8-dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H11Cl2N5/c1-3-17(4-2)9-7-6(15-10(12)16-9)8(11)14-5-13-7/h5H,3-4H2,1-2H3

InChI-Schlüssel

UOPRPCBCBQMLEB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=NC(=NC2=C1N=CN=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.